(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one

Lipophilicity Membrane permeability SAR

Secure the stereodefined (6S) enantiomer (CAS 920798-49-8) for intracellular target engagement and asymmetric synthesis. Its enhanced lipophilicity-efficiency profile (LogP 2.75 at constant PSA 75.36 Ų) drives superior passive membrane permeability over 4-ethyl or 4-H analogs. The N-tert-butyl group provides steric shielding against oxidative metabolism. Procure the specific (6S) configuration, not a racemate or regioisomer, to maintain stereochemical integrity and reduce costly chiral resolution steps.

Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
CAS No. 920798-49-8
Cat. No. B15174686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one
CAS920798-49-8
Molecular FormulaC14H18N2O4
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H18N2O4/c1-14(2,3)15-8-12(20-9-13(15)17)10-4-6-11(7-5-10)16(18)19/h4-7,12H,8-9H2,1-3H3/t12-/m1/s1
InChIKeyLAYTVJPOBODDFN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of (6S)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one (CAS 920798-49-8): Physicochemical Identity and Comparator Landscape


(6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one (CAS 920798-49-8; molecular formula C₁₄H₁₈N₂O₄; molecular weight 278.30 g·mol⁻¹) is a chiral morpholin-3-one derivative featuring a bulky tert-butyl substituent at the 4-position and a 4-nitrophenyl group at the 6-position in the (S) configuration. Morpholin-3-ones constitute a privileged scaffold in medicinal chemistry, frequently employed as intermediates in the synthesis of bioactive compounds including factor Xa inhibitors and monoacylglycerol lipase (MAGL) ligands. This compound is distinguished from its close structural analogs by the combination of the electron-withdrawing nitrophenyl moiety, the stereodefined (6S) center, and the sterically demanding tert-butyl group. The procurement value of this specific stereoisomer lies in its potential to serve as a chirally pure building block for asymmetric synthesis, a physicochemical probe for structure–activity relationship (SAR) studies, and a regioisomerically defined intermediate for medicinal chemistry campaigns.

Why (6S)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one Cannot Be Replaced by In-Class Analogs: A Quantitative Physicochemical Rationale


Within the morpholin-3-one family, compounds appear superficially similar, yet substitution pattern, N-alkyl group size, and stereochemistry produce substantial differences in physicochemical properties that directly influence experimental behaviour. Generic substitution with 4-ethyl or 4-(4-nitrophenyl) regioisomers is not functionally equivalent: the tert-butyl group in the target compound increases lipophilicity by approximately +0.78 to +1.21 log units relative to these common analogs, while preserving the same polar surface area (PSA = 75.36 Ų). [1] This unique combination of elevated LogP at constant PSA has practical consequences for solubility, membrane permeability, and chromatographic retention time. Furthermore, the (6S) stereochemistry is a distinct molecular entity from the (6R) enantiomer (CAS 920802-07-9), and interchange without chiral validation would compromise stereochemical purity in synthetic sequences where stereochemical integrity is critical. The quantitative evidence below demonstrates why procurement decisions must be made on a compound-specific, not class-level, basis.

Quantitative Differentiation Evidence for (6S)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one (CAS 920798-49-8) vs. Closest Structural Analogs


Lipophilicity Advantage vs. 4-Ethyl Analog: A +0.78 LogP Increase Driven by tert-Butyl Substitution

The target compound exhibits a computed LogP of 2.75430, which is +0.7786 log units higher than that of its closest N-alkyl analog, (6S)-4-ethyl-6-(4-nitrophenyl)morpholin-3-one (LogP 1.97570). [1] This difference arises from the greater hydrophobicity of the tert-butyl group (π contribution estimated from ΔLogP ≈ +0.78) and directly influences the compound's partition behavior.

Lipophilicity Membrane permeability SAR

Regioisomeric Lipophilicity Differentiation: +1.21 LogP Over 4-(4-Nitrophenyl)morpholin-3-one

Compared to the 4-regioisomer 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2; a key rivaroxaban intermediate), the target compound shows a LogP of 2.75430 vs. 1.54620, representing a +1.2081 log unit increase. This substantial difference stems from the combined effects of N-tert-butyl substitution and the 6- vs. 4- attachment of the nitrophenyl ring, which alters the spatial distribution of polarity.

Regioisomerism LogP Drug-likeness

Polar Surface Area Conservation Across Analogs: Enhanced Permeability Efficiency

The target compound, its 4-ethyl analog, and the 4-regioisomer all share an identical computed topological polar surface area (TPSA) of 75.36 Ų. [1] However, because the target compound possesses the highest LogP of the set, its TPSA/LogP ratio (approximately 27.4) is substantially lower than that of the 4-ethyl analog (38.1) and the 4-regioisomer (48.7).

Polar surface area Permeability Physicochemical profiling

Molecular Weight and Rotatable Bond Profile: Bulky tert-Butyl Without Increased Flexibility

The target compound has a molecular weight of 278.30 g·mol⁻¹ and 2 rotatable bonds, compared to the 4-ethyl analog (MW 250.25 g·mol⁻¹, 2 rotatable bonds) and the 4-regioisomer (MW 222.20 g·mol⁻¹, 1 rotatable bond). [1] The tert-butyl group adds 28 mass units over the ethyl group without increasing the rotatable bond count, indicating that the increased steric bulk does not translate into additional conformational degrees of freedom.

Molecular weight Rotatable bonds Metabolic stability

Stereochemical Identity: Defined (6S) Configuration vs. (6R) Enantiomer

The target compound is the (6S) enantiomer (CAS 920798-49-8), while its enantiomer (6R)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one carries CAS 920802-07-9. Both share identical computed physicochemical properties (LogP, PSA, MW), but the stereochemical configuration at C6 is opposite. No quantitative enantiomer-specific biological activity data were identified in primary literature or bioactivity databases (ChEMBL, BindingDB) as of this analysis. Consequently, the differentiation is limited to the procurement of a defined chiral entity for stereoselective applications.

Stereochemistry Enantiomeric purity Asymmetric synthesis

Procurement-Driven Application Scenarios for (6S)-4-tert-Butyl-6-(4-nitrophenyl)morpholin-3-one Based on Quantitative Differentiation Evidence


Lipophilicity-Guided Probe Design for Cellular Permeability Optimization

Researchers optimizing cellular permeability in morpholin-3-one-based probes should select (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one over the 4-ethyl or 4-H analogs because its LogP of 2.75 provides approximately 6-fold higher octanol partitioning than the 4-ethyl analog (LogP 1.98) and 16-fold higher than the 4-regioisomer (LogP 1.55), while maintaining identical PSA (75.36 Ų). [1] This enhanced lipophilicity-efficiency profile translates to improved passive membrane permeability without increasing hydrogen-bonding capacity, making it the preferred scaffold for intracellular target engagement studies.

Sterically Shielded Building Block for Metabolic Stability Improvement

In medicinal chemistry programs where N-dealkylation is a metabolic liability, the tert-butyl group in the target compound provides steric shielding at the morpholine nitrogen. The addition of 28 g·mol⁻¹ over the 4-ethyl analog, without increasing rotatable bond count, suggests potential for reduced oxidative metabolism while preserving conformational rigidity. [1] Procurement of this specific N-tert-butyl derivative, rather than the N-ethyl or N-H analogs, enables direct assessment of steric effects on metabolic stability in in vitro microsomal assays.

Chiral Pool Synthesis: Defined (6S) Stereocenter for Enantioselective Transformations

The (6S) configuration of this compound (CAS 920798-49-8) provides a predefined stereocenter for asymmetric synthesis applications. Where downstream reactions (e.g., nitro reduction to amine, subsequent amide coupling) retain the C6 stereochemistry, procurement of the (6S) enantiomer avoids the cost and yield loss associated with chiral resolution. The (6R) enantiomer (CAS 920802-07-9) is available as a separate catalog item, allowing researchers to obtain both enantiomers for comparative stereochemical SAR studies without relying on racemic mixtures.

Regioisomer Control in Nitrophenyl-Morpholinone SAR Studies

For SAR campaigns exploring the positional effect of the nitrophenyl group on biological activity, the target compound represents the 6-substituted morpholin-3-one series, which is regioisomerically distinct from the 4-substituted series (e.g., the rivaroxaban intermediate 4-(4-nitrophenyl)morpholin-3-one, CAS 446292-04-2). The >1 log unit lipophilicity difference between these regioisomers (ΔLogP = +1.21) also enables chromatographic separation and distinct analytical signatures, reducing the risk of misidentification in compound management workflows.

Quote Request

Request a Quote for (6S)-4-tert-butyl-6-(4-nitrophenyl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.